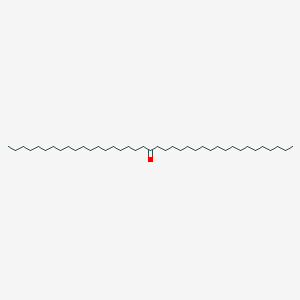

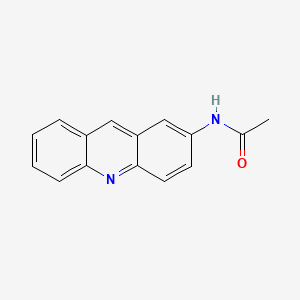

![molecular formula C9H10N2 B3050090 2-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-49-9](/img/structure/B3050090.png)

2-Ethyl-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

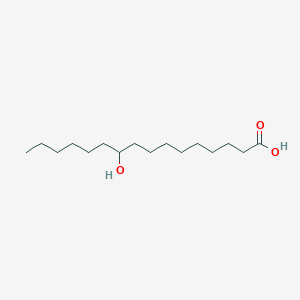

2-Ethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .

Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with an ethyl group attached . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H10N2, an average mass of 146.189 Da, and a monoisotopic mass of 146.084396 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Towards New Heterocycle-Based Molecules : The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, involves hydride transfer reactions. This study provides insights into the structural characterization and reactivity of such compounds, contributing to the development of new heterocyclic molecules (Murthy et al., 2017).

Novel Synthetic Routes

- Convenient Synthetic Route to Substituted Pyrrolo[2,3-b]pyridines : A novel synthetic approach for creating 4-substituted pyrrolo[2,3-b]pyridines was developed. This includes a method to prepare an ethylene-bridged compound, offering a new pathway for synthesizing derivatives of this compound (Wilding et al., 2015).

Applications in Medicinal Chemistry

- Antiproliferative Agents : Research on thieno[2,3-b]pyridines, related to this compound, demonstrates their potential as potent antiproliferatives. Strategies to enhance water solubility of these compounds for clinical applications were explored, indicating their relevance in cancer treatment (Zafar et al., 2018).

Photophysical Properties

- Photophysical Behavior of Novel Derivatives : A 4-aza-indole derivative, closely related to this compound, demonstrated reverse solvatochromism and high quantum yield, suggesting its potential application in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Chemical Reactivity and Stability

- Reactivity and Stability Studies : Detailed investigations into the reactivity and stability of molecules similar to this compound were conducted using a combination of density functional theory (DFT) calculations and molecular dynamics (MD) simulations. This research aids in understanding the properties of these compounds for various applications (Murthy et al., 2017).

Development of New Drugs

- Synthesis of Nortopsentin Analogues : Synthesis of new 1H-pyrrolo[2,3-b]pyridine derivatives as nortopsentin analogues shows their effectiveness in reducing cell proliferation in models of diffuse malignant peritoneal mesothelioma (DMPM). This highlights their potential in developing new anti-cancer drugs (Carbone et al., 2013).

Semiconductor Materials

- Electrochemical and Self-Assembly Properties : The study of nitrogen-embedded small molecules, including derivatives of 1H-pyrrolo[2,3-b]pyridine, revealed their potential in semiconductor applications. The effect of chlorine atoms on their electrochemical, self-assembly, and carrier transport properties was particularly noted (Zhou et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTVWPJFZZCZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343380 | |

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23612-49-9 | |

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

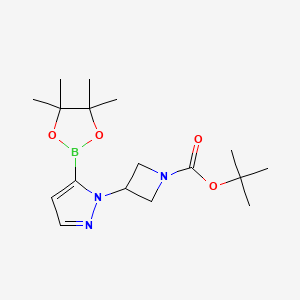

![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid](/img/structure/B3050016.png)

![4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050020.png)